فينيل إندولز
2-Phenylindoles are a class of organic compounds characterized by the presence of a phenyl group attached to an indole ring. These molecules exhibit diverse chemical properties and biological activities, making them valuable in various applications. The structural framework of 2-phenylindoles includes a central indole ring with a phenyl substituent at the 2-position. Due to their unique electronic structure, these compounds often display significant aromaticity, which can influence their reactivity and stability.
In pharmaceutical research, 2-phenylindoles have been explored as potential therapeutic agents due to their ability to modulate various biological pathways. Their structural complexity allows for the design of molecules with specific interactions with receptors or enzymes, potentially leading to targeted drug development. Additionally, these compounds are of interest in the field of synthetic chemistry and material science, where they can serve as building blocks for creating novel materials with unique properties.
The synthesis of 2-phenylindoles typically involves multistep reactions such as Suzuki coupling, palladium-catalyzed cross-coupling, or aromatic substitution reactions. Their versatility in chemical transformations makes them attractive targets for both academic and industrial research endeavors.

هيكل | الاسم الكيميائي | CAS | وسط |
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4,7-Dichloro-2-(4-Chlorophenyl)-1h-Indole | 881040-20-6 | C14H8Cl3N |
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5-Bromo-2-(4-chlorophenyl)-1h-indole | 881040-30-8 | C14H9BrClN |
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5-bromo-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | 587828-26-0 | C15H9BrClNO |
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5-Chloro-2-(4-fluorophenyl)-1h-Indole | 76609-16-0 | C14H9ClFN |
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Rucaparib monocamsylate | 1859053-21-6 | C29H34FN3O5S |
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2-Chloro-1-(1-Methyl-2-Phenyl-1h-Indol-3-Yl)Ethan-1-One | 721892-15-5 | C17H14ClNO |
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5,7-difluoro-2-phenyl-1H-indole | 901186-13-8 | C14H9F2N |
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2-(4-Ethoxyphenyl)-1h-indole | 5883-84-1 | C16H15NO |
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瑞卡帕布杂质 | 283173-74-0 | C18H14N2O2 |
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2-Chloro-1-(1-ethyl-2-phenyl-1h-indol-3-yl)ethan-1-one | 725710-56-5 | C18H16ClNO |
الوثائق ذات الصلة
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
الموردين الموصى بهم
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Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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PRIBOLAB PTE.LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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